2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
Description
This compound is a hexahydrobenzothienopyrimidine derivative featuring a 4-chlorophenyl group at position 3, a sulfanyl linker at position 2, and an N,N-diethylacetamide substituent. Its molecular formula is C₁₈H₁₆ClN₃O₂S₂, with a molecular weight of 401.51 g/mol . The 4-chlorophenyl group enhances lipophilicity, while the sulfanyl-acetamide side chain provides flexibility for binding to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C22H24ClN3O2S2 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H24ClN3O2S2/c1-3-25(4-2)18(27)13-29-22-24-20-19(16-7-5-6-8-17(16)30-20)21(28)26(22)15-11-9-14(23)10-12-15/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
SRQCAOMSHUMOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance, the reaction between a chlorophenyl ketone and a thiol compound can yield the core benzothieno[2,3-d]pyrimidine scaffold. Subsequent acetylation of the amino group provides the final product.
Reaction Conditions::- Condensation Reaction : The reaction typically occurs under mild conditions, using a base as a catalyst.
- Acetylation : Acetylation of the amino group can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production:: While industrial-scale production details are proprietary, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
- Oxidation : The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution : The chlorophenyl group is susceptible to substitution reactions.
- Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorophenyl group.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction could yield the corresponding alcohol, while substitution might lead to various derivatives.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It could serve as a potential drug candidate due to its unique structure and potential biological activity.
- Chemistry : Researchers study its reactivity and use it as a building block for more complex molecules.
- Industry : Its properties may be exploited in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the phenyl ring and the acetamide nitrogen, impacting physicochemical properties and bioactivity:
Key Observations :
Yield Comparison :
Physicochemical Properties
*Estimated based on structurally related compounds (e.g., ).
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic molecule that exhibits significant potential for various biological activities. This article explores its structure, synthesis, and biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.84 g/mol. The structure features several key functional groups: a chlorophenyl moiety, a sulfanyl linkage, and an acetamide group. These components are crucial for its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O2S |
| Molecular Weight | 353.84 g/mol |
| IUPAC Name | 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
| SMILES | C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of Benzothieno-Pyrimidine Core : Utilizing suitable precursors and reagents to construct the benzothieno-pyrimidine framework.
- Introduction of Sulfanyl Group : Employing thioether formation techniques to introduce the sulfanyl linkage.
- Acetamide Derivatization : Reacting the intermediate with diethylacetamide to yield the final product.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antimicrobial Activity : Compounds related to benzothieno-pyrimidines have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Enzyme Inhibition : Certain studies suggest that these compounds may act as inhibitors of specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Studies : A study conducted on thioxopyrimidine derivatives indicated that modifications to the benzothieno core can enhance antibacterial potency against Gram-positive bacteria .
- Cancer Cell Line Testing : Research involving derivatives similar to this compound demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for therapeutic applications .
- Enzyme Interaction : Investigations into enzyme inhibition revealed that structural modifications can lead to increased selectivity and potency against targets like dihydrofolate reductase .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer: The synthesis involves sequential reactions such as cyclocondensation, nucleophilic substitution, and sulfanyl group incorporation. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclocondensation to avoid side reactions) .
- Solvent selection (e.g., DMF for sulfanyl coupling due to its polar aprotic nature) .
- Purification techniques (HPLC or column chromatography to isolate intermediates with >95% purity) .
- Yield optimization via stoichiometric balancing (e.g., 1.2:1 molar ratio of thiol to pyrimidine intermediate) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to verify substituent integration and coupling patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ~1.78 Å in the thienopyrimidine core) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 476.39) .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported biological activity data?
- Methodological Answer:
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to minimize variability .
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assay) to distinguish target-specific effects from cytotoxicity .
- Control for solvent artifacts : Compare DMSO-treated vs. compound-treated groups to rule out solvent interference .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer: Systematic modification of functional groups followed by activity profiling:
- Substituent variation : Replace 4-chlorophenyl with 3,5-dimethylphenyl to assess steric effects on target binding .
- Sulfanyl group replacement : Substitute with sulfoxide/sulfone to evaluate redox sensitivity .
- Table : SAR trends for analogs:
| Substituent (R-group) | IC (µM) | Target Selectivity |
|---|---|---|
| 4-Chlorophenyl | 0.45 | Kinase A |
| 3,5-Dimethylphenyl | 1.2 | Kinase A/B |
| 4-Methoxyphenyl | >10 | Inactive |
| Data from enzymatic assays . |
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- ADMET modeling : Use tools like SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
- MD simulations : Assess aqueous solubility via solvation free energy calculations (ΔG ~ -15 kcal/mol) .
Methodological Challenges and Solutions
Q. How to resolve low reproducibility in crystallographic data?
- Answer:
- Controlled crystallization : Use slow evaporation in mixed solvents (e.g., chloroform:methanol, 3:1) to improve crystal quality .
- Temperature gradients : Optimize cooling rates (0.5°C/hr) to avoid lattice defects .
Q. What strategies mitigate degradation during long-term storage?
- Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfanyl group .
- Stability assays : Monitor via HPLC-UV (λ = 254 nm) monthly; degradation <2% over 6 months under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
